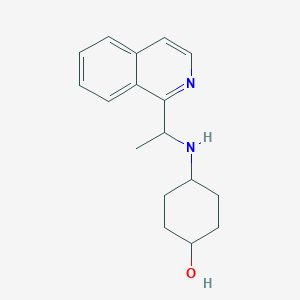![molecular formula C12H18N2O2 B7345208 [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B7345208.png)
[(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM is a chiral molecule with a molecular formula of C14H20N2O2 and a molecular weight of 252.32 g/mol. In
Mécanisme D'action
The exact mechanism of action of [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol is not fully understood. However, it has been suggested that this compound may act by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound may also inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the activation of NF-κB. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines, making it a suitable candidate for further study. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the study of this compound in animal models of various diseases, including cancer and neurodegenerative diseases. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol involves the reaction of pyridine-2-carboxylic acid with (R)-2-pyrrolidinemethanol in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product, this compound. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
[(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor and anti-angiogenic effects in various cancer cell lines. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-10-11-4-3-7-14(11)8-9-16-12-5-1-2-6-13-12/h1-2,5-6,11,15H,3-4,7-10H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOIKPATTPVFNX-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCOC2=CC=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CCOC2=CC=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromo-4-fluorophenyl)-5-[(2S,3R)-2-ethenyloxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7345127.png)

![4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)
![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![[4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B7345155.png)
![1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345162.png)
![1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-[(2-imidazol-1-ylphenyl)methyl]ethanamine](/img/structure/B7345166.png)
![(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol](/img/structure/B7345173.png)
![(2S)-1-[1-(5-bromo-3-chloropyridin-2-yl)ethylamino]propan-2-ol](/img/structure/B7345176.png)
![(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7345179.png)
![1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345182.png)
![tert-butyl (3aR,7aS)-5-[2-(2-hydroxyethoxy)ethylamino]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate](/img/structure/B7345196.png)
![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,2,6-trimethylmorpholin-4-yl)butanoate](/img/structure/B7345200.png)
![ethyl 6-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7345203.png)